molecular formula C10H9N3O2 B1269610 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 51649-80-0

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1269610
CAS No.: 51649-80-0
M. Wt: 203.2 g/mol
InChI Key: BFMGSMOYBHOHGI-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered pyrazole ring with an amino group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 4-position.

Scientific Research Applications

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Safety and Hazards

Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions of “5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities . Their potential applications in medicinal chemistry, technology, and agriculture could also be investigated .

Biochemical Analysis

Biochemical Properties

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and interact with various enzymes and proteins. The compound’s pyrazole ring is approximately coplanar with the amino and carboxyl groups, which facilitates its interaction with biomolecules . It has been observed to interact with enzymes such as monoamine oxidase, where it acts as an inhibitor, thereby affecting neurotransmitter levels . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These interactions can lead to changes in cellular metabolism, including alterations in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For example, the compound’s interaction with monoamine oxidase leads to its inhibition, which in turn affects neurotransmitter degradation . Additionally, this compound can influence gene expression by binding to transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and activity, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects . For example, its localization in the nucleus allows it to interact with transcription factors and influence gene expression , while its presence in the mitochondria can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The resulting intermediate is then subjected to basic hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Amino-1-phenylpyrazole-4-carbonitrile
  • 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one

Comparison: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

5-amino-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMGSMOYBHOHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353631
Record name 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51649-80-0
Record name 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid synthesized?

A: this compound can be obtained as a product of the reaction between 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol and thionyl chloride when heated in the absence of dimethyl formamide. []

Q2: What are the key structural features of this compound?

A: In this molecule, the pyrazole ring exists in an almost planar conformation with the amino and carboxyl groups. [] The phenyl group exhibits a twist of 48.13° relative to this plane. An intramolecular hydrogen bond between the amino group's hydrogen and the carboxyl oxygen (N—H⋯O) contributes to stabilizing this planar conformation. []

Q3: How does the structure of this compound influence its intermolecular interactions?

A: The molecular structure facilitates the formation of two-dimensional sheets via strong intermolecular hydrogen bonds: N—H⋯N and O—H⋯O. Notably, the latter type of hydrogen bond leads to the formation of the typical carboxylic acid dimer motif. []

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